molecular formula C23H27ClN4O3S B278102 N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide

N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide

Número de catálogo B278102
Peso molecular: 475 g/mol
Clave InChI: HCNQFWGBOVOVJH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide, commonly known as CEP-1347, is a small molecule inhibitor with potential therapeutic applications in Parkinson's disease. It was first identified by Cephalon Inc. in the early 2000s and has since been the subject of extensive research.

Mecanismo De Acción

CEP-1347 works by inhibiting the activity of JNK, a protein kinase that is involved in a variety of cellular processes, including cell death. In Parkinson's disease, JNK is activated in response to oxidative stress and other insults, leading to the death of dopamine-producing neurons. By inhibiting JNK, CEP-1347 can protect these neurons and slow the progression of the disease.
Biochemical and physiological effects:
CEP-1347 has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of JNK, it has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. It has also been shown to reduce inflammation and to promote the survival of neurons.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CEP-1347 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in cell culture and animal models, making it a well-characterized tool for studying the role of JNK in Parkinson's disease. However, there are also some limitations to its use. For example, it may have off-target effects that could complicate the interpretation of experimental results.

Direcciones Futuras

There are several potential future directions for research on CEP-1347. One area of interest is the development of more selective JNK inhibitors that could have fewer off-target effects. Another area of interest is the development of novel drug delivery systems that could improve the efficacy and bioavailability of CEP-1347. Finally, there is ongoing research into the role of JNK in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease, which could lead to new therapeutic applications for CEP-1347.

Métodos De Síntesis

The synthesis of CEP-1347 involves several steps, starting with the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-chloro-2-(4-propanoylpiperazin-1-yl)aniline to form the intermediate product, which is subsequently treated with ammonium thiocyanate to form the final product, CEP-1347.

Aplicaciones Científicas De Investigación

CEP-1347 has been extensively studied for its potential therapeutic applications in Parkinson's disease. It has been shown to inhibit the activity of a protein called c-Jun N-terminal kinase (JNK), which is involved in the death of dopamine-producing neurons in the brain. By inhibiting JNK, CEP-1347 has the potential to protect these neurons and slow the progression of Parkinson's disease.

Propiedades

Nombre del producto

N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide

Fórmula molecular

C23H27ClN4O3S

Peso molecular

475 g/mol

Nombre IUPAC

N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C23H27ClN4O3S/c1-4-20(29)28-12-10-27(11-13-28)19-9-8-16(24)14-18(19)25-23(32)26-22(30)17-7-5-6-15(2)21(17)31-3/h5-9,14H,4,10-13H2,1-3H3,(H2,25,26,30,32)

Clave InChI

HCNQFWGBOVOVJH-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=S)NC(=O)C3=C(C(=CC=C3)C)OC

SMILES canónico

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=S)NC(=O)C3=CC=CC(=C3OC)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.